molecular formula C13H16ClNO2S B262024 N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide

N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide

Cat. No. B262024
M. Wt: 285.79 g/mol
InChI Key: YBPCQWFNLIMSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in biomedical research. BAY 41-2272 is a potent and selective activator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes in the body.

Scientific Research Applications

Synthesis and Structure

N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide and related compounds have been extensively studied for their synthesis and structural properties. Research has shown that reactions involving these compounds can produce cage-like N-(oxiran-2-ylmethyl)sulfonamides and N-(exo-5,6-epoxybicyclo[2.2.1]heptan-exo-2-ylmethyl)-4-nitro-N-(oxiran-2-ylmethyl)benzenesulfonamide. These findings are significant for understanding the structural diversity and potential applications of these substances in various fields of chemistry (Kas’yan et al., 2011); (Palchikov et al., 2013).

Synthesis Improvement and Radioligand Preparation

Another significant application is the improved synthesis methods for derivatives of N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide, enhancing the yield and efficiency of the process. This advancement is crucial in the preparation of radioligands for studying receptors, exemplified by the synthesis of iodine-125 labeled radioligands for thromboxane A2 receptor studies (Kan & Tai, 1993).

properties

Product Name

N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide

Molecular Formula

C13H16ClNO2S

Molecular Weight

285.79 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C13H16ClNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2

InChI Key

YBPCQWFNLIMSAP-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl

solubility

38.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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